6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group at the 6-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthio-4(3H)-pyrimidinone with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as chloromethylation, cyclization, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and catalysts for cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrimidinones, while oxidation of the methylthio group can produce sulfoxides or sulfones .
Scientific Research Applications
6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one include:
2-(methylthio)pyrimidin-4(3H)-one: Lacks the chloromethyl group.
6-(chloromethyl)pyrimidin-4(3H)-one: Lacks the methylthio group.
2-(methylthio)-6-(methylthio)pyrimidin-4(3H)-one: Contains an additional methylthio group.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both chloromethyl and methylthio groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research and industrial fields .
Properties
IUPAC Name |
4-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYFWNWTOAHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368784 | |
Record name | 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-37-2 | |
Record name | 6-(Chloromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89639-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.